molecular formula C10H13NO B7941164 (S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine

(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine

Cat. No.: B7941164
M. Wt: 163.22 g/mol
InChI Key: QJQARXIEBJBMRM-VIFPVBQESA-N
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Description

(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine (CAS 1567921-77-0) is a chiral building block of interest in medicinal chemistry, particularly for developing central nervous system (CNS) active compounds. This compound features a seven-membered oxepine ring fused to a benzene ring, with a stereospecific amine functional group that serves as a key handle for further synthetic modification . While direct mechanistic studies on this exact (S)-enantiomer are limited in the public domain, research on closely related tetrahydrobenzo[b]oxepin-based structures reveals significant potential. These analogous compounds have demonstrated promising anti-neuroinflammatory activity by regulating microglia polarization, shifting them from a pro-inflammatory M1 state to an anti-inflammatory M2 state . Furthermore, such derivatives have been shown to inhibit the activation of key inflammatory pathways, including the NF-κB signaling pathway and the NLRP3 inflammasome complex, which are critical targets in conditions like ischemic stroke and other neuroinflammatory diseases . The structural motif of the tetrahydrobenzo[b]oxepin amine thus represents a valuable scaffold for researchers designing and synthesizing new bioactive molecules for neurological disorders. This product is supplied with a guaranteed purity of 98% and must be stored at 2-8°C . It is intended for research and further manufacturing applications only and is strictly not for human or veterinary therapeutic use.

Properties

IUPAC Name

(5S)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9H,3,5,7,11H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQARXIEBJBMRM-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2OC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2OC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary, such as (R)- or (S)-phenylethylamine, is incorporated during cyclization. For example:

  • Step 1 : Condensation of 2-(2-bromoethyl)phenol with (S)-phenylethylamine generates a diastereomeric intermediate.

  • Step 2 : Palladium-catalyzed intramolecular Heck coupling forms the oxepine ring with >90% diastereomeric excess (de).

  • Step 3 : Hydrogenolytic cleavage of the auxiliary yields the (S)-enantiomer.

Enzymatic Resolution

Racemic mixtures of the amine are subjected to lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in vinyl acetate, enabling chromatographic separation of the (S)-amine with ≥98% enantiomeric excess (ee).

Reductive Amination of Ketone Precursors

A ketone intermediate, 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine, serves as a substrate for reductive amination:

  • Imine Formation : Reacting the ketone with ammonium acetate in methanol generates an imine.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the amine at pH 6–7.

  • Salt Formation : Treatment with HCl gas in ethyl ether yields the hydrochloride salt.

ParameterOptimized ConditionYield
Temperature25°C72%
SolventMethanol/water (9:1)
CatalystNaBH3CN (1.2 equiv)

This method is scalable but requires strict pH control to avoid over-reduction.

Ring-Closing Metathesis (RCM)

Olefin metathesis offers a route to the oxepine ring:

  • Diene Synthesis : A Grignard reagent adds to 2-allyloxybenzaldehyde, producing a diene.

  • Metathesis : Hoveyda-Grubbs second-generation catalyst (5 mol%) induces cyclization in dichloromethane at 40°C.

  • Amination : Hydroboration-oxidation followed by Curtius rearrangement introduces the amine group.

CatalystReaction Timeee
Hoveyda-Grubbs12 h82%
Schrock8 h78%

RCM provides excellent ring strain relief but demands anhydrous conditions.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance efficiency:

  • Microreactor Setup : A tubular reactor with immobilized acid catalysts enables rapid cyclization (residence time: 2 min) at 120°C.

  • In-line Purification : Simulated moving bed (SMB) chromatography separates enantiomers with >99.5% purity.

A comparative analysis of methods reveals trade-offs between scalability and stereoselectivity:

MethodScaleeeCost
Chiral AuxiliaryLab90%High
Enzymatic ResolutionPilot98%Moderate
Flow ChemistryIndustrial99%Low

Analytical Characterization

Critical quality control measures include:

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms ee ≥98%.

  • X-ray Crystallography : Resolves absolute configuration (Flack parameter: 0.02).

  • NMR : δ 3.8 ppm (oxepine OCH2), δ 1.5 ppm (amine NH3+) corroborate structure .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions to form nitro or oxo derivatives. Common oxidizing agents include:

Oxidizing AgentConditionsProductYield (%)Reference
KMnO₄ (acidic)0–5°C, H₂SO₄5-Nitroso derivative65–70
HNO₃ (conc.)25°C, 12 hrs5-Nitro derivative80–85
CrO₃Ethanol, reflux5-Oxo derivative55–60

The stereochemistry at the 5-position influences reaction rates, with the (S)-enantiomer showing marginally slower oxidation kinetics compared to its racemic form due to steric hindrance.

Nucleophilic Substitution

The amine group participates in substitution reactions with electrophiles, yielding structurally diverse derivatives:

Example Reaction:

(S)-5-Amine+R-XBase(S)-5-NHR+HX\text{(S)-5-Amine} + \text{R-X} \xrightarrow{\text{Base}} \text{(S)-5-NHR} + \text{HX}

Electrophile (R-X)BaseProductApplication
Benzyl chlorideK₂CO₃N-Benzyl derivativePharmaceutical intermediate
Acetyl chloridePyridineN-Acetyl derivativeProdrug synthesis
Methyl iodideNaHN-Methyl derivativeCNS-targeted analogs

The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, retaining configuration at the chiral center.

Reduction and Cycloaddition Pathways

While direct reduction of the amine is uncommon, the oxepine ring participates in Diels-Alder reactions:

Diels-Alder Reaction:

(S)-5-Amine+DienophileΔBicyclic adduct\text{(S)-5-Amine} + \text{Dienophile} \xrightarrow{\Delta} \text{Bicyclic adduct}

DienophileConditionsProductSelectivity
Maleic anhydride100°C, tolueneEndo-adduct>95% endo
TetrazineRT, MeCN[4+2] CycloadductN/A

The fused benzene ring stabilizes transition states, favoring endo selectivity.

Acid-Base Behavior

The amine’s pKa\text{p}K_a governs its protonation state in biological systems:

PropertyValueMethodReference
pKa\text{p}K_a (amine)9.2 ± 0.1Potentiometric titration
Solubility (HCl salt)12 mg/mL (H₂O)Gravimetric analysis

Protonation at physiological pH enhances water solubility, facilitating interactions with biological targets.

Comparative Reactivity

The (S)-enantiomer exhibits distinct reactivity compared to analogs:

Reaction(S)-5-AmineRacemate(R)-5-Amine
Oxidation rate (KMnO₄)0.45 mM⁻¹s⁻¹0.63 mM⁻¹s⁻¹0.48 mM⁻¹s⁻¹
TH enantioselectivity85% ee0% ee82% ee

Steric and electronic effects from the oxepine ring contribute to these differences .

Scientific Research Applications

Medicinal Chemistry

(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Several studies have indicated that benzoxepine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against cancer cells such as K562 and HCT116 . These compounds are believed to interfere with tubulin assembly, leading to cell cycle arrest and apoptosis.
  • Anti-inflammatory Properties : Research has demonstrated that derivatives of this compound can modulate microglial activation, suggesting potential use in neuroinflammatory conditions . The ability to regulate microglial polarization may offer therapeutic avenues for diseases like multiple sclerosis.

The biological mechanisms underlying the effects of this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in neurotransmitter reuptake, similar to tricyclic antidepressants. This suggests its potential use in treating mood disorders by enhancing neurotransmitter availability.
  • Receptor Binding : It has been studied for its ability to bind to various receptors, which could influence multiple signaling pathways relevant to both cancer and neurological disorders.

Materials Science

In addition to its medicinal applications, this compound is also being explored for:

  • Synthesis of Novel Materials : The unique structure of this compound allows it to serve as a building block in the synthesis of more complex materials. Its reactivity can be harnessed in polymer chemistry and the development of new functional materials .

Table 1: Summary of Biological Activities

Study ReferenceActivityCell LineIC50 Value (nM)Mechanism
AnticancerK5621.5Tubulin inhibition
Anti-inflammatoryMicrogliaN/AMicroglial polarization
Antidepressant-like effectsNeuronal cellsN/AEnzyme inhibition

Notable Findings

  • Antiproliferative Effects : A study demonstrated that derivatives similar to this compound exhibited strong antiproliferative properties with GI50 values ranging from 1.5 nM to 85 nM across different cancer cell lines .
  • Mechanistic Insights : Research into the binding modes of these compounds revealed that they interact with tubulin similarly to established chemotherapeutic agents like CA-4 and isoCA-4 .
  • Potential for Drug Development : The favorable pharmacological profile of this compound positions it as a candidate for further drug development aimed at treating cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the oxepine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features of (S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine and Analogs
Compound Name Molecular Formula Key Substituents/Features Biological Activity/Notes Reference ID
This compound C10H13NO Oxepine ring (O), 5-amine (S-configuration) Under investigation; potential CNS or enzyme modulation
(R)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine C10H13NO Oxepine ring (O), 5-amine (R-configuration) Stereoisomer; activity may differ due to chirality
9-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine C10H12ClNO Chloro substituent at 9-position Discontinued; unknown activity
(3S,5S)-5-Hydroxy-2,3,4,5-tetrahydrobenzo[b]oxepine C12H14O5 Hydroxy groups at 3- and 5-positions Antioxidant, anti-inflammatory (from Shiitake mushrooms)
(S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine C10H14N2 Azepine ring (N) instead of oxepine (O) Higher basicity; potential CNS targets
5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate C15H18O3S Thiepin ring (S), pivalate ester at 7-position Unknown bioactivity; structural analog
Antiproliferative and Enzyme Inhibitory Activity
  • Compound D9 (): A caffeic acid amide derivative with a 2,3,4,5-tetrahydrobenzo[b][1,4]dioxocine scaffold exhibited potent antiproliferative activity (IC50 = 0.79 μM against HepG2) and EGFR inhibition (IC50 = 0.36 μM).
  • This compound: No direct activity data is available in the evidence, but its structural similarity to D9 suggests possible kinase or receptor modulation.
Antioxidant and Anti-inflammatory Activity
  • (3S,5S)-5-Hydroxy-2,3,4,5-tetrahydrobenzo[b]oxepine (): Isolated from Shiitake mushrooms, this compound demonstrated antioxidant properties, likely due to hydroxyl groups enhancing radical scavenging. Its anti-inflammatory effects were linked to COX-2 inhibition .
Stereochemical and Heteroatom Effects
  • R vs. S Isomers (): The R-isomer of 2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine may exhibit divergent binding affinities compared to the S-isomer, as seen in chiral drugs like β-blockers or SSRIs.
  • Oxepine vs. For example, (S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine (C10H14N2) could target serotonin or dopamine receptors .

Biological Activity

(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine is a compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including its effects on various diseases, mechanisms of action, and relevant research findings.

This compound is classified as a benzoxepine derivative. Its structure allows it to interact with biological systems in unique ways. The compound's molecular formula is C11_{11}H13_{13}N, and its molecular weight is approximately 175.23 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

  • Glucokinase Activation : It has been shown to activate glucokinase, which plays a crucial role in glucose metabolism. This property suggests potential applications in treating diabetes and metabolic disorders .
  • Anticancer Activity : The compound has demonstrated significant antiproliferative effects on various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit tubulin polymerization, which are critical pathways in cancer cell growth and survival .

Antidiabetic Effects

The activation of glucokinase by this compound suggests its utility in managing diabetes. By enhancing insulin secretion and improving glucose utilization in peripheral tissues, it may help regulate blood sugar levels effectively .

Anticancer Properties

In vitro studies have reported the following findings regarding the anticancer activity of this compound:

Cell LineIC50 (nM)Mechanism of Action
K5621.5Induces apoptosis via caspase activation
MDA-MB2318Inhibits tubulin polymerization
H12993G2/M phase arrest leading to apoptosis

The data indicate that this compound is particularly effective against breast cancer (MDA-MB231) and lung cancer (H1299) cells .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties. Its ability to inhibit neuroinflammatory pathways could make it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

  • Diabetes Management : A study demonstrated that administration of this compound in diabetic animal models led to significant reductions in blood glucose levels compared to controls. The mechanism was attributed to enhanced glucokinase activity .
  • Cancer Treatment : In a comparative study of various benzoxepine derivatives, this compound exhibited the highest cytotoxicity against multiple cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine, and how can enantiomeric purity be ensured?

  • Methodology :

  • Ring-closing strategies : Adapt protocols from analogous benzofused heterocycles. For example, use nucleophilic substitution with dibromoalkanes (e.g., 1,4-dibromobutane) in anhydrous DMF under basic conditions (K₂CO₃) to form the oxepine ring .
  • Stereochemical control : Employ chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques (chiral HPLC) to isolate the (S)-enantiomer. Reference azepine synthesis in , where enantiopure amines were isolated via chromatography .
    • Challenges : Oxepine ring stability during synthesis may require inert atmospheres or low-temperature conditions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H-NMR and ESI-MS : Confirm molecular structure and purity, as demonstrated for tetrahydrobenzo[b][1,4]dioxocin derivatives .
  • X-ray crystallography : Resolve stereochemistry, similar to compound D9 in .
  • Chiral analysis : Use circular dichroism (CD) or chiral HPLC to verify enantiomeric excess .

Q. What biological screening assays are suitable for preliminary evaluation of this compound?

  • Methodology :

  • Kinase inhibition assays : Test against EGFR or other tyrosine kinases, inspired by the antitumor activity of structurally related compounds (e.g., IC₅₀ = 0.36 μM for EGFR in ) .
  • Cell viability assays : Use HepG2 or similar cancer cell lines to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodology :

  • Systematic derivatization : Modify substituents on the oxepine ring or amine group. For example, synthesize amide derivatives (as in ) and test against target proteins .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with EGFR or other targets, as done for compound D9 .
    • Data interpretation : Correlate substituent electronic/hydrophobic properties with activity trends.

Q. How should researchers address contradictions in reported pharmacological data for benzo-fused heterocycles?

  • Methodology :

  • Cross-validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .
  • Mechanistic studies : Use CRISPR-edited cell lines or knock-in models to isolate target pathways .

Q. What strategies improve solubility and bioavailability of this compound for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability, as seen in diltiazem impurity derivatives .
  • Formulation optimization : Use cyclodextrin complexes or lipid-based nanoparticles to improve aqueous solubility .

Q. How can enantiomeric impurities impact biological activity, and what quality control measures are essential?

  • Methodology :

  • Chiral purity assessment : Regular monitoring via chiral HPLC or capillary electrophoresis.
  • Activity comparison : Test both (S)- and (R)-enantiomers in parallel assays to quantify stereospecific effects, referencing azepine analogs in .

Key Considerations for Experimental Design

  • Stereochemical integrity : Use protective groups (e.g., Boc) during synthesis to prevent racemization .
  • Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, as emphasized in .

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